molecular formula C11H9ClN2O B13248949 4-(5-Aminopyridin-3-yl)-2-chlorophenol

4-(5-Aminopyridin-3-yl)-2-chlorophenol

Cat. No.: B13248949
M. Wt: 220.65 g/mol
InChI Key: SIPNJRIUECSNKK-UHFFFAOYSA-N
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Description

4-(5-Aminopyridin-3-yl)-2-chlorophenol is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with an amino group at the 5-position and a phenol ring substituted with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Aminopyridin-3-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Aminopyridin-3-yl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(5-Aminopyridin-3-yl)-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Aminopyridin-3-yl)-2-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and phenol groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Aminopyridin-3-yl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    4-(5-Aminopyridin-3-yl)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    4-(5-Aminopyridin-3-yl)-2-iodophenol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

4-(5-Aminopyridin-3-yl)-2-chlorophenol is unique due to the presence of both an amino group on the pyridine ring and a chlorine atom on the phenol ring.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(5-aminopyridin-3-yl)-2-chlorophenol

InChI

InChI=1S/C11H9ClN2O/c12-10-4-7(1-2-11(10)15)8-3-9(13)6-14-5-8/h1-6,15H,13H2

InChI Key

SIPNJRIUECSNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)O

Origin of Product

United States

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